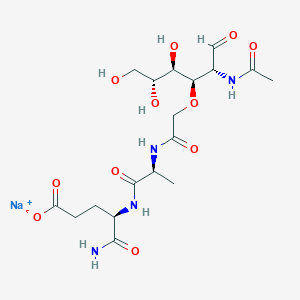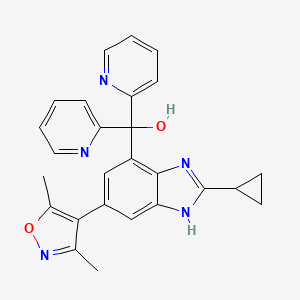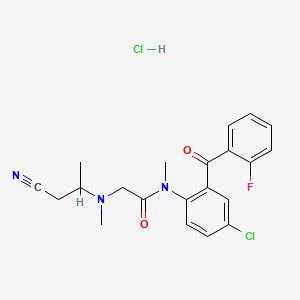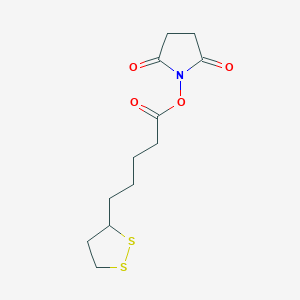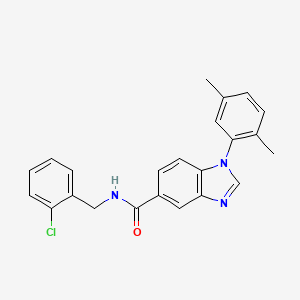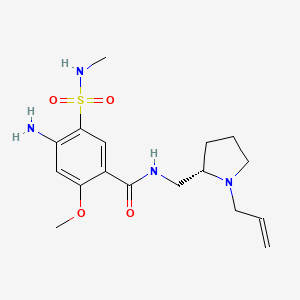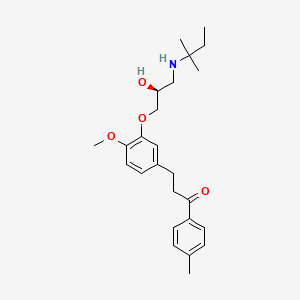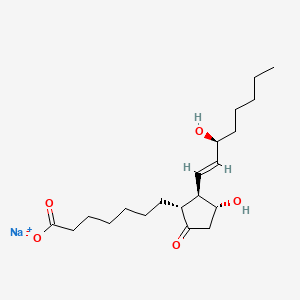
Sotorasib
Übersicht
Beschreibung
Sotorasib, vermarktet unter den Markennamen Lumakras und Lumykras, ist ein Krebsmedikament, das speziell entwickelt wurde, um die KRAS G12C-Mutation zu zielen und zu hemmen. Diese Mutation wird häufig in verschiedenen Krebsarten gefunden, einschließlich nicht-kleinzelligem Lungenkrebs. This compound ist ein bahnbrechendes Medikament, da es die erste zugelassene Therapie ist, die auf diese spezifische Mutation abzielt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger Zwischenprodukte. Der Prozess umfasst typischerweise:
Bildung des Pyrido[2,3-d]pyrimidin-2(1H)-on-Kerns: Dies wird durch eine Reihe von Kondensationsreaktionen erreicht, die geeignete Ausgangsmaterialien beinhalten.
Einführung von Fluoratomen: Die Fluorierung ist ein kritischer Schritt, der häufig unter kontrollierten Bedingungen mit Reagenzien wie Selectfluor oder N-Fluorbenzolsulfonimid durchgeführt wird.
Kupplungsreaktionen: Die letzten Stufen beinhalten Kupplungsreaktionen, um verschiedene funktionelle Gruppen zu binden, einschließlich der 2-Fluor-6-hydroxyphenyl- und 4-Methyl-2-(propan-2-yl)pyridin-3-yl-Gruppen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und umfasst häufig:
Automatisierte Reaktionssysteme: Um Konsistenz und Effizienz sicherzustellen.
Reinigungstechniken: Wie Kristallisation und Chromatographie, um die gewünschten Reinheitsgrade zu erreichen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie dient Sotorasib als Modellverbindung zur Untersuchung der Synthese und Reaktivität fluorierter Pyrido[2,3-d]pyrimidin-2(1H)-on-Derivate.
Biologie
Biologisch wird this compound verwendet, um die KRAS G12C-Mutation und ihre Rolle bei der Krebsentwicklung zu untersuchen. Es hilft beim Verständnis der molekularen Mechanismen, die dieser Mutation zugrunde liegen.
Medizin
Medizinisch ist this compound eine zielgerichtete Therapie für Patienten mit nicht-kleinzelligem Lungenkrebs mit der KRAS G12C-Mutation. Es hat in klinischen Studien eine signifikante Wirksamkeit gezeigt, die zu seiner Zulassung durch Aufsichtsbehörden geführt hat .
Industrie
In der pharmazeutischen Industrie stellt this compound einen bedeutenden Fortschritt in der zielgerichteten Krebstherapie dar. Seine Entwicklung hat den Weg für weitere Forschung zu KRAS-Inhibitoren geebnet.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es irreversibel an das mutierte KRAS G12C-Protein bindet und dessen Aktivität hemmt. Diese Hemmung verhindert die nachgeschalteten Signalwege, die die Proliferation und das Überleben von Krebszellen fördern. Das primäre molekulare Ziel ist das KRAS G12C-Protein, und die beteiligten Wege umfassen die MAPK- und PI3K-Signalwege .
Wirkmechanismus
Sotorasib exerts its effects by irreversibly binding to the KRAS G12C mutant protein, inhibiting its activity. This inhibition prevents the downstream signaling pathways that promote cancer cell proliferation and survival. The primary molecular target is the KRAS G12C protein, and the pathways involved include the MAPK and PI3K signaling pathways .
Safety and Hazards
Zukünftige Richtungen
Sotorasib is the first approved targeted therapy for patients with tumors with any KRAS mutation, which accounts for approximately 25% of mutations in non-small cell lung cancers . Because of pharmacokinetic data and ORRs of patient cohorts who took this compound at lower doses in the dose-escalation portion of CodeBreaK 100, a dose comparison study is being conducted as a post-marketing requirement .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sotorasib involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Pyrido[2,3-d]pyrimidin-2(1H)-one Core: This is achieved through a series of condensation reactions involving appropriate starting materials.
Introduction of Fluorine Atoms: Fluorination is a critical step, often carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Coupling Reactions: The final stages involve coupling reactions to attach various functional groups, including the 2-fluoro-6-hydroxyphenyl and 4-methyl-2-(propan-2-yl)pyridin-3-yl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Automated Reaction Systems: To ensure consistency and efficiency.
Purification Techniques: Such as crystallization and chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Sotorasib durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Typischerweise unter Verwendung von Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.
Reduktion: Unter Verwendung von Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Fluorierungsmittel: Selectfluor, N-Fluorbenzolsulfonimid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die weiterverarbeitet werden, um die endgültige Verbindung this compound zu erhalten.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Adagrasib: Ein weiterer KRAS G12C-Inhibitor, der derzeit untersucht wird.
ARS-1620: Ein Vorläufer von Sotorasib mit ähnlichen inhibitorischen Eigenschaften.
Einzigartigkeit
This compound ist aufgrund seines irreversiblen Bindungsmechanismus und seines Status als erster zugelassener KRAS G12C-Inhibitor einzigartig. Seine Wirksamkeit und sein Sicherheitsprofil haben einen Maßstab für zukünftige KRAS-gezielte Therapien gesetzt .
Eigenschaften
IUPAC Name |
6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQKSXLFSAEQCZ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30F2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001099260 | |
| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001099260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Normally GTP binds to KRAS, activating the protein and promoting effectors to the MAP kinase pathway. GTP is hydrolyzed to GDP, and KRAS is inactivated. KRAS G12C mutations impair hydrolysis of GTP, leaving it in the active form. Sotorasib binds to the cysteine residue in KRAS G12C mutations, holding the protein in its inactive form. The cysteine residue that sotorasib targets is not present in the wild type KRAS, which prevents off-target effects. This mutation is present in 13% of non small cell lung cancer, 3% of colorectal and appendix cancer, and 1-3% of solid tumors. | |
| Record name | Sotorasib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15569 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2252403-56-6, 2296729-00-3 | |
| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2252403-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sotorasib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2296729003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sotorasib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15569 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001099260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOTORASIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2VM6UC8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)
